
Poly(methylmethacrylate)
Overview
Description
Poly(methyl methacrylate) (PMMA) is a synthetic thermoplastic polymer renowned for its optical clarity, weather resistance, and mechanical stability. It exhibits a high glass transition temperature (~105°C) and exceptional transparency (92% visible light transmittance), making it a preferred alternative to glass in applications like optical lenses, aircraft windows, and biomedical devices . PMMA also demonstrates low water absorption (0.3–0.4% by weight) and chemical resistance to dilute acids, alkalis, and hydrocarbons . However, its limitations include relatively low impact strength (1.5–2.0 kJ/m²), especially when notched, and moderate surface scratch resistance compared to silica glass .
Preparation Methods
Poly(methylmethacrylate) is typically synthesized through the polymerization of methyl methacrylate. The most common method is free radical polymerization, which involves the use of initiators such as peroxides or azo compounds to generate free radicals that trigger the polymerization process . Other methods include anionic polymerization and coordination polymerization .
In industrial production, the acetone cyanohydrin process is widely used. This process involves the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylamide sulfate with sulfuric acid. The methacrylamide sulfate is subsequently treated with a methanol-water mixture under heating to produce methyl methacrylate . The polymerization of methyl methacrylate can be carried out through emulsion polymerization, solution polymerization, or bulk polymerization .
Chemical Reactions Analysis
Poly(methylmethacrylate) undergoes various chemical reactions, including thermal decomposition, oxidation, and hydrolysis. During thermal decomposition, it breaks down into its monomer, methyl methacrylate, which can further decompose into smaller gaseous molecules . Oxidation reactions can occur under the influence of strong oxidizing agents, leading to the formation of carbon dioxide and water . Hydrolysis of poly(methylmethacrylate) in the presence of strong acids or bases results in the formation of methacrylic acid and methanol .
Scientific Research Applications
Introduction to Poly(methyl methacrylate) (PMMA)
Poly(methyl methacrylate) (PMMA), commonly known as acrylic or plexiglass, is a transparent thermoplastic polymer that has gained significant attention across various industries due to its unique properties, including excellent optical clarity, high-impact resistance, and good weatherability. Since its introduction in the 1930s, PMMA has been utilized in diverse applications ranging from medical devices to automotive components.
Properties of PMMA
PMMA exhibits a range of desirable properties that contribute to its widespread use:
- Optical Clarity : PMMA has a light transmittance of up to 92%, making it an excellent substitute for glass.
- Impact Resistance : It is significantly more impact-resistant than glass.
- Weatherability : PMMA is resistant to UV light and can withstand outdoor conditions without significant degradation.
- Lightweight : PMMA is less dense than glass, making it easier to handle and install.
Medical Applications
PMMA is extensively used in the medical field due to its biocompatibility and ease of sterilization. Key applications include:
- Intraocular Lenses : Used in cataract surgery, PMMA lenses provide clear vision and are well-tolerated by the human body.
- Dental Applications : PMMA is used for dental prosthetics and as a base material for dentures due to its aesthetic qualities and mechanical strength .
Optical Applications
The optical properties of PMMA make it ideal for:
- Lenses and Light Guides : Used in eyewear, camera lenses, and light guide panels.
- Displays : PMMA is used in LED displays due to its clarity and ability to diffuse light effectively.
Automotive Industry
PMMA is utilized in automotive applications for:
- Windows and Sunroofs : Its lightweight nature contributes to fuel efficiency.
- Lighting Components : Used in headlights and tail lights for its optical clarity and impact resistance .
Construction and Architecture
PMMA's aesthetic appeal and durability make it suitable for:
- Transparent Roofs and Facades : Used in modern architecture for skylights and decorative elements.
- Signage : Its weather-resistant properties make it ideal for outdoor signs .
Consumer Products
Common consumer products made from PMMA include:
- Household Items : Such as storage containers, furniture, and decorative items.
- Toys : Due to its safety profile, PMMA is often used in children's toys .
Nanocomposites
Recent advancements have led to the development of PMMA nanocomposites, such as PMMA-GO (graphene oxide) composites. These materials exhibit enhanced mechanical, electrical, and thermal properties, expanding their application potential into areas like:
- Structural Materials : Used in construction and aerospace applications due to improved strength-to-weight ratios.
- Electrically Conductive Materials : Utilized in electronics for flexible circuits .
Case Study 1: PMMA in Dental Applications
A study investigated the mechanical properties of PMMA/PLA (polylactic acid) blends for dental applications. The results indicated that these blends could be manufactured into various forms suitable for dental prosthetics while maintaining biodegradability . The study highlighted the potential for recycling these materials, promoting sustainability within the dental industry.
Case Study 2: Weathering Resistance of PMMA
Research focused on the degradation mechanisms of PMMA under environmental stressors such as UV exposure revealed that stabilized PMMA formulations exhibited significantly lower degradation rates compared to unstabilized versions. This study emphasized the importance of material selection based on intended outdoor applications .
Summary Table of Applications
Application Area | Specific Uses | Key Properties |
---|---|---|
Medical | Intraocular lenses, dental prosthetics | Biocompatibility, sterilization |
Optical | Lenses, displays | High clarity, light diffusion |
Automotive | Windows, lighting components | Lightweight, impact resistance |
Construction | Transparent roofs, signage | Durability, weather resistance |
Consumer Products | Household items, toys | Safety, aesthetic appeal |
Nanocomposites | Structural materials | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of poly(methylmethacrylate) primarily involves its physical properties rather than chemical interactions. Its transparency and high refractive index make it an excellent material for optical applications . The polymer chains in poly(methylmethacrylate) are held together by van der Waals forces, which contribute to its rigidity and durability . In biomedical applications, its biocompatibility and ability to form stable bonds with biological tissues are crucial for its effectiveness as bone cement and in dental applications .
Comparison with Similar Compounds
Copolymers of Methyl Methacrylate
Poly(methyl methacrylate-co-ethyl methacrylate)
This copolymer balances PMMA’s rigidity with ethyl methacrylate’s flexibility. FTIR spectral analysis shows 93.7% similarity to PMMA, with improved elongation at break (8–12%) compared to pure PMMA (2–4%) . It is used in coatings and adhesives where flexibility is critical.
Poly(methyl methacrylate-co-butyl methacrylate)
Incorporating butyl methacrylate (BMA) enhances ductility and reduces brittleness. For instance, a 20% BMA copolymer increases impact strength to 3.5 kJ/m² while maintaining 90% optical clarity . Such copolymers are employed in automotive light guides and medical devices requiring sterilization resistance .
Poly(methyl methacrylate-co-butadiene)
This copolymer exhibits 95.1% FTIR similarity to PMMA but integrates butadiene’s rubber-like elasticity. It achieves a tensile strength of 45–50 MPa (vs. PMMA’s 55–75 MPa) but significantly improves fracture toughness (5–7 kJ/m²) .
Blends and Crosslinked PMMA
PMMA/Poly(vinylidene fluoride) (PVDF) Blends
PVDF-PMMA blends exhibit superior piezoelectric properties (d₃₃ ≈ 25 pC/N) compared to pure PMMA, which is non-piezoelectric. However, PVDF reduces optical transparency to 70–80% .
Crosslinked PMMA with Macrocrosslinkers
Crosslinking PMMA with poly(2-acryloyloxyethyl methacrylate) increases crosslink density by 40%, improving tensile strength (80–85 MPa) and reducing swelling in solvents by 30% compared to conventional crosslinkers like 1,4-butanediol dimethacrylate .
Comparison with Other Thermoplastics
PMMA outperforms polystyrene in tensile strength and UV stability but lags behind polycarbonate in impact resistance .
Data Tables
Table 1: Optical and Thermal Properties of PMMA and Copolymers
Material | UV-Vis Transmittance (%) | Refractive Index | Glass Transition (°C) |
---|---|---|---|
Pure PMMA | 92 | 1.49 | 105 |
PMMA-co-Ethyl Methacrylate (70:30) | 88 | 1.48 | 85 |
PMMA-co-Butyl Methacrylate (80:20) | 90 | 1.47 | 75 |
Table 2: Mechanical Enhancements via Additives
Composite | Tensile Strength (MPa) | Modulus (GPa) | Impact Strength (kJ/m²) |
---|---|---|---|
Pure PMMA | 55–75 | 3.0 | 1.5–2.0 |
PMMA + 0.05 wt% Functionalized Graphene | 85 | 4.2 | 3.0 |
PMMA + 20% Silica Particles | 90 | 4.5 | 2.5 |
Research Findings
- Copolymerization : Ethyl and butyl methacrylate copolymers mitigate PMMA’s brittleness, achieving a balance between optical clarity and mechanical flexibility .
- Nanocomposites: Adding 0.05 wt% functionalized graphene elevates PMMA’s glass transition temperature by 30°C, rivaling carbon nanotube composites .
- Crosslinking : Macrocrosslinkers like poly(2-acryloyloxyethyl methacrylate) enhance tensile strength by 40% compared to traditional methods .
- Industrial Relevance : PMMA’s market in China is projected to grow at 5.2% CAGR (2023–2028), driven by demand in automotive and electronics sectors .
Biological Activity
Poly(methylmethacrylate) (PMMA) is a synthetic polymer widely used in various biomedical applications, particularly in orthopedics and dentistry. Its biological activity is a critical factor influencing its performance as a biomaterial. This article explores the biological properties of PMMA, including its interactions with cells, antimicrobial properties, and enhancements achieved through composite formulations.
Overview of PMMA
PMMA is a transparent thermoplastic that exhibits excellent mechanical properties, chemical resistance, and optical clarity. It is primarily used in applications such as bone cement, dental prosthetics, and drug delivery systems. Despite its advantages, PMMA alone has limited biological activity, prompting research into its modifications to enhance biocompatibility and bioactivity.
Cell Attachment and Proliferation
Research indicates that the biological activity of PMMA can be significantly improved by modifying its surface or combining it with bioactive materials. For instance, a study demonstrated that a PMMA/silica hybrid showed enhanced attachment, proliferation, and differentiation of osteoblasts compared to pure PMMA. The presence of a calcium phosphate layer on the hybrid facilitated these improvements by releasing calcium and silicon ions during cell culture .
Table 1: Comparison of Biological Activity of PMMA and PMMA/Silica Hybrid
Parameter | PMMA | PMMA/Silica Hybrid |
---|---|---|
Cell Attachment | Low | High |
Osteoblast Proliferation | Moderate | High |
Alkaline Phosphatase Activity | Low | High |
Antimicrobial Properties
PMMA has been noted for its poor intrinsic antimicrobial properties; however, recent studies have explored the incorporation of antimicrobial agents to enhance its effectiveness. A study involving silver-phosphate glass incorporated into PMMA demonstrated potent antimicrobial activity without compromising the mechanical properties of dental prostheses . This modification is particularly relevant in preventing infections associated with dental implants.
Case Studies
- Orthopedic Applications : In orthopedic surgeries, antibiotic-loaded PMMA bone cement has been utilized to prevent infections. The local delivery of antibiotics from PMMA has been shown to significantly reduce infection rates in surgical sites .
- Dental Applications : A recent investigation into PMMA composites containing silver nanoparticles revealed enhanced antimicrobial properties against common oral pathogens such as Streptococcus mutans and Candida albicans. The study highlighted that the addition of silver improved both the mechanical strength and biological activity of the dental materials .
Enhancements through Composite Formulations
To improve the biological performance of PMMA, researchers have explored various composite formulations:
- Hydroxyapatite (HAp) Composites : HAp is known for its similarity to bone mineral and has been incorporated into PMMA to enhance osteoconductivity. Studies show that HAp/PMMA composites exhibit improved cell adhesion and mineralization potential .
- Natural Polymers : Combining PMMA with natural polymers like chitosan has also been investigated for enhancing biocompatibility. These composites have shown increased cell viability and proliferation rates in vitro .
Q & A
Basic Research Questions
Q. What are the common synthesis methods for PMMA, and how do reaction conditions influence polymer properties?
PMMA is typically synthesized via free radical polymerization of methyl methacrylate (MMA). Key factors include:
- Initiator selection (e.g., azobisisobutyronitrile (AIBN)) to control reaction kinetics and molecular weight .
- Temperature : Higher temperatures accelerate polymerization but may reduce molecular weight due to chain termination .
- Monomer concentration : Excess MMA increases viscosity, affecting chain propagation and leading to broader polydispersity .
- Solvent choice : Bulk polymerization yields high molecular weight PMMA, while solution polymerization facilitates controlled tacticity .
Q. How is PMMA characterized in terms of molecular weight and tacticity?
- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution; critical for correlating polymer structure with mechanical properties .
- Nuclear Magnetic Resonance (NMR) : Determines tacticity (isotactic, syndiotactic, atactic). Syndiotactic PMMA exhibits a higher glass transition temperature (Tg ≈ 130°C) compared to atactic (Tg ≈ 105°C) .
- Differential Scanning Calorimetry (DSC) : Validates Tg and thermal stability, essential for applications requiring temperature resistance .
Q. What are the key thermal and mechanical properties of PMMA relevant to material selection?
- Tg : ~105–130°C, dependent on tacticity and molecular weight .
- Young’s Modulus : 2–3 GPa, measured via three-point bending tests .
- Optical Clarity : >92% transmittance in visible light, ideal for optical devices .
- UV Resistance : Degrades under prolonged UV exposure; additives like benzotriazoles mitigate this .
Advanced Research Questions
Q. How can copolymerization modify PMMA’s properties for specialized applications?
Copolymerizing MMA with monomers like 2-ethoxyethyl methacrylate enhances flexibility and hydrophilicity:
- Method : Free radical copolymerization at 70°C with AIBN initiator .
- Characterization : FTIR confirms copolymer structure, while dynamic mechanical analysis (DMA) reveals reduced storage modulus (from 3 GPa to 1.5 GPa) with increasing comonomer content .
- Applications : Drug delivery systems benefit from tunable degradation rates .
Q. What experimental methodologies determine Young’s modulus of PMMA in three-point bending?
- Setup : A linear variable differential transformer (LVDT) measures displacement under load (0.5–5 N increments) .
- Calibration : Gauge blocks verify LVDT accuracy; apparatus displacement is subtracted to isolate material response .
- Data Analysis : Young’s modulus (E) is calculated using , where , , , , and are span length, width, thickness, force, and deflection, respectively .
Q. How is PMMA utilized in microfabrication and microfluidic devices?
- Soft Lithography : PMMA molds created via hot embossing (100–120°C) enable high-resolution microchannels .
- Surface Modification : Plasma treatment (O₂ or Ar) increases hydrophilicity for cell culture substrates .
- Encapsulation : PMMA shells protect functional nanoparticles (e.g., CVL dye) in drug delivery systems .
Q. How can researchers resolve contradictions in reported PMMA properties?
- Variable Control : Document synthesis parameters (e.g., initiator ratio, temperature) to ensure reproducibility .
- Statistical Analysis : Use orthogonal experimental designs to isolate factors affecting mechanical properties .
- Cross-Validation : Compare DSC (thermal) and tensile testing (mechanical) data to identify measurement discrepancies .
Q. What strategies optimize PMMA nanoparticle encapsulation efficiency?
- Box-Behnken Design : Varies PVA concentration (0.5–2%), polymer (1–5%), and drug loading (10–30%) to maximize efficiency (up to 93.8%) .
- Process Optimization : Higher polymer/drug concentrations and lower PVA reduce particle size (100–300 nm) while improving encapsulation .
Properties
IUPAC Name |
methyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
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Record name | METHYL METHACRYLATE | |
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Related CAS |
25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0 | |
Record name | Isotactic poly(methyl methacrylate) | |
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Record name | 2-Propenoic acid, 2-methyl-, methyl ester, trimer | |
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Record name | 2-Propenoic acid, 2-methyl-, methyl ester, labeled with carbon-14, homopolymer | |
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Record name | Poly(methyl methacrylate) | |
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Record name | Methyl methacrylate dimer | |
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DSSTOX Substance ID |
DTXSID2020844 | |
Record name | Methyl methacrylate | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor. | |
Record name | METHYL METHACRYLATE MONOMER | |
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Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
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Record name | Methyl methacrylate | |
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Record name | Methyl methacrylate | |
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Record name | METHYL METHACRYLATE | |
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Record name | Methyl 2-methyl-2-propenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Record name | METHYL METHACRYLATE | |
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Record name | Methyl methacrylate | |
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Boiling Point |
213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F | |
Record name | METHYL METHACRYLATE MONOMER | |
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Record name | METHYL METHACRYLATE | |
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Flash Point |
50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/712 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl methacrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5% | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl methacrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl 2-methyl-2-propenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | Methyl methacrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94 | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl 2-methyl-2-propenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | METHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/712 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl methacrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/712 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/216 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/712 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl methacrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid | |
CAS No. |
80-62-6, 9011-14-7, 9065-11-6, 35777-12-9 | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL METHACRYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl methacrylate | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methyl-methacrylate-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenoic acid, 2-methyl-, methyl ester, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acrylic polymers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl meth-d3-acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196OC77688 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl methacrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/712 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methacrylic acid, methyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/OZ4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F | |
Record name | METHYL METHACRYLATE MONOMER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl methacrylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL METHACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/712 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl methacrylate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.